trans-3,4-Dihydroxypiperidine hydrochloride
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Overview
Description
Trans-3,4-Dihydroxypiperidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₅H₁₂ClNO₂ and its molecular weight is 153.61. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Mechanisms and Clinical Applications
trans-3,4-Dihydroxypiperidine hydrochloride plays a significant role in the realm of pharmacology and clinical research, primarily due to its action on dopamine receptors. It acts as a partial agonist or antagonist depending on the anatomical location of the dopamine receptors and the experimental conditions. This differential action is crucial for understanding dopamine's intrinsic activity across various pharmacological models, influencing both the pharmacological effect of drugs and their clinical applications. The substance has been discussed in the context of its effects on dopamine receptors, suggesting potential clinical applications in treating conditions associated with dopamine dysregulation, such as Parkinson's disease or certain psychiatric disorders (Clark, Hjorth, & Carlsson, 2005).
Impact on Dopamine Receptor Selectivity
The intrinsic activity of agents like this compound at dopamine receptors is not only a function of the receptor's responsiveness but also of the competition between the drug and endogenous dopamine for receptor sites. This interplay is essential for understanding the drug's partial agonist activity and its pharmacological effects. The detailed examination of these mechanisms provides insights into the adaptational states of dopamine receptors, which can significantly influence drug action. Such insights are vital for developing therapies targeted at specific dopaminergic pathways in the brain, offering new avenues for treating neurological and psychiatric conditions (Clark, Hjorth, & Carlsson, 2005).
Therapeutic Potential
The variability in the action of this compound across different dopamine receptors, influenced by the anatomical location and experimental conditions, underlines its therapeutic potential. This variability opens up possibilities for its use in developing treatments tailored to the specific needs of patients with conditions like schizophrenia, where dopamine receptor activity is a key factor. The exploration of this compound's pharmacological effects and its potential clinical applications, as discussed in the literature, highlights the complexity of dopamine receptor pharmacology and the potential for targeted therapies in the future (Clark, Hjorth, & Carlsson, 2005).
Safety and Hazards
Properties
IUPAC Name |
(3S,4S)-piperidine-3,4-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFLCBNCAMFON-FHAQVOQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.